molecular formula C19H18BrNO2S B3000054 N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-bromo-5-methoxybenzamide CAS No. 2034317-15-0

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-bromo-5-methoxybenzamide

Cat. No.: B3000054
CAS No.: 2034317-15-0
M. Wt: 404.32
InChI Key: SEDJRIBPDOYAOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-bromo-5-methoxybenzamide is a complex organic compound that features a benzothiophene ring, a bromine atom, and a methoxy group

Mechanism of Action

Target of Action

The primary target of this compound is the 5-HT1A serotonin receptors . Serotonin is an important neurotransmitter that plays a role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . It has also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .

Mode of Action

The compound interacts with its target, the 5-HT1A serotonin receptors, by binding to these receptors. The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, displayed micromolar affinity (Ki = 2.30 μM) toward 5-HT1A sites .

Biochemical Pathways

It is known that the compound’s interaction with the 5-ht1a serotonin receptors can influence various physiological functions regulated by serotonin .

Pharmacokinetics

It is known that thiophene, a component of the compound, is soluble in most organic solvents like alcohol and ether but insoluble in water . This could potentially impact the compound’s bioavailability.

Result of Action

The result of the compound’s action on the 5-HT1A serotonin receptors can potentially influence numerous physiological functions regulated by serotonin, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . It may also have implications for psychiatric disorders such as depression and anxiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-bromo-5-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzothiophene ring One common method involves the cyclization of a suitable precursor under acidic conditions to form the benzothiophene coreThe final step often involves the methoxylation of the benzamide ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-bromo-5-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides .

Scientific Research Applications

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-bromo-5-methoxybenzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-bromo-5-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for unique substitution reactions, while the methoxy group can enhance its pharmacokinetic properties .

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-bromo-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO2S/c1-12(9-13-11-24-18-6-4-3-5-15(13)18)21-19(22)16-10-14(23-2)7-8-17(16)20/h3-8,10-12H,9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDJRIBPDOYAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=C(C=CC(=C3)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.